molecular formula C13H15F3O B12992817 2-(4-(Trifluoromethyl)phenyl)cyclohexanol

2-(4-(Trifluoromethyl)phenyl)cyclohexanol

Cat. No.: B12992817
M. Wt: 244.25 g/mol
InChI Key: RZDQFFFSCXZING-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)cyclohexanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-(Trifluoromethyl)phenyl)cyclohexanone

    Reduction: Cyclohexane derivatives with trifluoromethylphenyl groups

    Substitution: Various substituted cyclohexanol derivatives

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclohexanol
  • 2-Chloro-1-[2-(trifluoromethyl)phenyl]cyclohexanol
  • 2-(Trifluoromethyl)cyclohexanone

Uniqueness

2-(4-(Trifluoromethyl)phenyl)cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C13H15F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12,17H,1-4H2

InChI Key

RZDQFFFSCXZING-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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